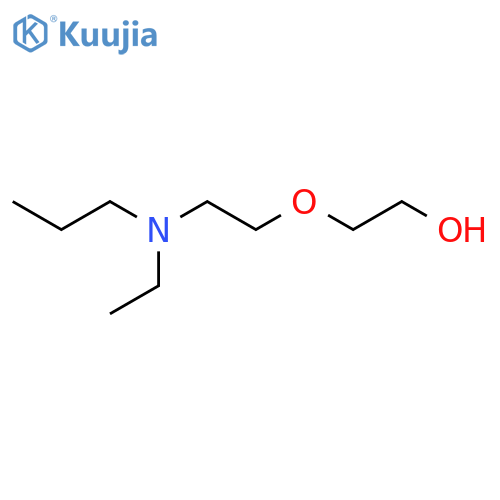Cas no 1250710-79-2 (2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol)

1250710-79-2 structure
商品名:2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- CS-0355614
- 1250710-79-2
- 2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol
- EN300-738725
- 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol
-
- インチ: 1S/C9H21NO2/c1-3-5-10(4-2)6-8-12-9-7-11/h11H,3-9H2,1-2H3
- InChIKey: KPBAIHSOURVBOV-UHFFFAOYSA-N
- ほほえんだ: O(CCO)CCN(CC)CCC
計算された属性
- せいみつぶんしりょう: 175.157228913g/mol
- どういたいしつりょう: 175.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 8
- 複雑さ: 88.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-738725-0.25g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 0.25g |
$579.0 | 2025-03-11 | |
| Enamine | EN300-738725-10.0g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 10.0g |
$2701.0 | 2025-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426284-5g |
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol |
1250710-79-2 | 98% | 5g |
¥16188.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426284-1g |
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol |
1250710-79-2 | 98% | 1g |
¥6007.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426284-10g |
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol |
1250710-79-2 | 98% | 10g |
¥27699.00 | 2024-08-09 | |
| Enamine | EN300-738725-0.05g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 0.05g |
$528.0 | 2025-03-11 | |
| Enamine | EN300-738725-2.5g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 2.5g |
$1230.0 | 2025-03-11 | |
| Enamine | EN300-738725-0.1g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 0.1g |
$553.0 | 2025-03-11 | |
| Enamine | EN300-738725-5.0g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-11 | |
| Enamine | EN300-738725-1.0g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 1.0g |
$628.0 | 2025-03-11 |
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
1250710-79-2 (2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol) 関連製品
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬